N-(2,3-dimethylphenyl)hydrazinecarbothioamide
Overview
Description
N-(2,3-dimethylphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C9H13N3S and a molecular weight of 195.28 g/mol . It is a derivative of thiosemicarbazide and is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,3-dimethylphenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-dimethylphenyl)hydrazinecarbothioamide can be synthesized through the reaction of 2,3-dimethylphenylhydrazine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve 2,3-dimethylphenylhydrazine in an appropriate solvent, such as ethanol.
- Add carbon disulfide to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)hydrazinecarbothioamide involves its interaction with various molecular targets. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: A closely related compound with similar chemical properties.
4-Methyl-3-thiosemicarbazide: Another derivative of thiosemicarbazide with a methyl group at the 4-position.
4-Phenylthiosemicarbazide: A derivative with a phenyl group at the 4-position.
Uniqueness
N-(2,3-dimethylphenyl)hydrazinecarbothioamide is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-amino-3-(2,3-dimethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYQZYTNMMADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365238 | |
Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-47-2 | |
Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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